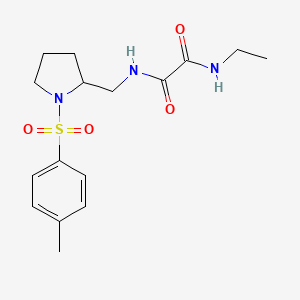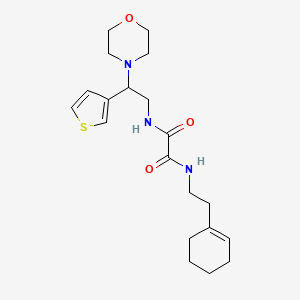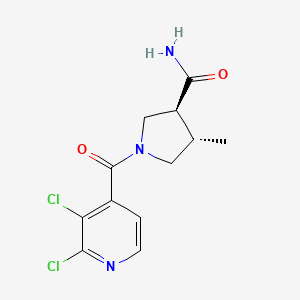
N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic compound known for its unique structural attributes and potential pharmacological applications. This compound contains a pyrazole core substituted with a fluorophenyl group and a methanesulfonamide moiety, which endows it with distinctive physicochemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps, including:
Formation of the pyrazole ring through cyclization of suitable hydrazines and α,β-unsaturated ketones.
Introduction of the fluorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Incorporation of the methanesulfonamide group using sulfonylation reactions with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
The large-scale production of this compound requires optimization of reaction conditions to improve yield and purity. Typical industrial methods might include:
Use of flow chemistry techniques to enhance reaction efficiency.
Employment of robust purification processes, such as recrystallization and column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions:
Oxidation: Possible at the methylsulfonyl group, leading to sulfoxide or sulfone derivatives.
Reduction: The nitro group can be reduced to an amine using metal catalysts.
Substitution: Nucleophilic aromatic substitution reactions can be carried out on the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate.
Reduction: Catalytic hydrogenation with palladium on carbon.
Substitution: Strong nucleophiles like sodium methoxide.
Major Products Formed
Depending on the reaction, major products include:
Sulfoxide and sulfone derivatives (from oxidation).
Amine derivatives (from reduction).
Variously substituted aromatics (from nucleophilic aromatic substitution).
Applications De Recherche Scientifique
This compound has found extensive use in several fields:
Chemistry: As a building block for complex molecules in synthetic organic chemistry.
Biology: In studies of enzyme inhibition and binding affinities due to its structural features.
Medicine: As a potential therapeutic agent in drug discovery, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects through:
Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting their activity.
Pathways Involved: Disruption of cellular signaling pathways involved in inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, it stands out due to:
Structural Uniqueness: The combination of a pyrazole ring and a methanesulfonamide group is relatively uncommon.
Enhanced Activity: Exhibits superior pharmacokinetic properties and target specificity.
Similar Compounds
N-(4-(5-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
N-(4-(5-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Propriétés
IUPAC Name |
N-[4-[3-(4-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S2/c1-26(22,23)20-15-9-5-12(6-10-15)16-11-17(21(19-16)27(2,24)25)13-3-7-14(18)8-4-13/h3-10,17,20H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQATLHDWOMCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B2623322.png)
![methyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate](/img/structure/B2623323.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2623326.png)


![2-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}malononitrile](/img/structure/B2623329.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2623331.png)





